Cas no 35570-70-8 (6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one)

6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused oxazolopyridine core with reactive chloro and chloromethyl substituents. Its structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The presence of two electrophilic sites (chloro and chloromethyl groups) enables selective functionalization, facilitating applications in pharmaceutical and agrochemical research. The compound’s stability under standard conditions and high purity make it suitable for precise synthetic modifications. Its utility extends to the development of biologically active molecules, where its scaffold can serve as a key building block for targeted molecular design.
6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one structure
35570-70-8 structure
Product name:6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one
CAS No:35570-70-8
MF:C7H4Cl2N2O2
MW:219.024859428406
CID:1471438
PubChem ID:21426073

6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • Oxazolo[4,5-b]pyridin-2(3H)-one, 6-chloro-3-(chloromethyl)-
    • 6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one
    • SCHEMBL11755747
    • DB-197085
    • 3-chloromethyl-6-chloro-oxazolo[4,5-b]pyridin-2-(3H)-one
    • 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
    • 35570-70-8
    • A874587
    • 6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one
    • Inchi: InChI=1S/C7H4Cl2N2O2/c8-3-11-6-5(13-7(11)12)1-4(9)2-10-6/h1-2H,3H2
    • InChI Key: TUWOEDOQOKTAAA-UHFFFAOYSA-N
    • SMILES: C1=C(C=NC2=C1OC(=O)N2CCl)Cl

Computed Properties

  • Exact Mass: 217.96512
  • Monoisotopic Mass: 217.9649828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 42.43

6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C708370-2.5mg
6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-70-8
2.5mg
$230.00 2023-05-18
TRC
C708370-5mg
6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-70-8
5mg
$431.00 2023-05-18
TRC
C708370-10mg
6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-70-8
10mg
$821.00 2023-05-18
TRC
C708370-25mg
6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
35570-70-8
25mg
$ 1200.00 2023-09-08

6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one Related Literature

Additional information on 6-Chloro-3-(chloromethyl)oxazolo4,5-bpyridin-2(3H)-one

Research Briefing on 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS: 35570-70-8)

6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one (CAS: 35570-70-8) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound belongs to the oxazolopyridine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of reactive chloro and chloromethyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules with enhanced pharmacological profiles.

Recent studies have focused on the synthesis and optimization of 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one to improve its yield and purity. Researchers have employed various synthetic routes, including cyclization reactions and halogenation techniques, to achieve high-efficiency production. Advanced spectroscopic methods, such as NMR and mass spectrometry, have been utilized to confirm the structural integrity of the compound. These efforts are critical for ensuring the reproducibility and scalability of the synthesis process, which is essential for further pharmacological evaluations.

In the context of drug discovery, 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one has been investigated as a potential scaffold for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific kinase targets, suggesting its potential as a lead compound for further optimization.

Moreover, the compound's mechanism of action has been explored through molecular docking and computational modeling. These studies have provided insights into its binding interactions with target proteins, highlighting the importance of the chloro and chloromethyl groups in mediating these interactions. Such findings are invaluable for guiding the design of next-generation derivatives with improved potency and selectivity.

Despite these advancements, challenges remain in the development of 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical studies. Future research directions may include the exploration of prodrug strategies and formulation technologies to enhance the compound's pharmacokinetic properties.

In conclusion, 6-Chloro-3-(chloromethyl)oxazolo[4,5-b]pyridin-2(3H)-one represents a promising candidate for drug development, with its unique chemical structure and biological activity offering numerous opportunities for innovation. Continued research efforts are expected to uncover its full potential and pave the way for the discovery of new therapeutic agents.

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